2-(3-Chlorophenoxy)ethanol
Description
Contextualization within the Broader Class of Phenoxy-Substituted Ethanol (B145695) Derivatives
2-(3-Chlorophenoxy)ethanol belongs to the extensive class of phenoxy-substituted ethanol derivatives. These compounds are characterized by an ethanol backbone where one of the hydroxyl hydrogens is replaced by a substituted or unsubstituted phenoxy group. ontosight.ai The versatility of this class arises from the ability to modify both the aromatic ring (via substitution) and the ethanol chain, leading to a vast library of molecules with tailored properties.
Derivatives within this class are explored for a wide range of applications, from materials science to pharmaceuticals and agriculture. ontosight.ainih.gov The nature and position of the substituent on the phenyl ring—such as the chloro group in the meta position in this compound—profoundly influence the molecule's electronic properties, solubility, and biological activity. Research on related compounds, such as those with different substitution patterns or additional functional groups, highlights the chemical diversity and functional potential of this class. For example, studies have detailed the synthesis and properties of derivatives like 2-(p-tolyloxy)ethanol and 2-(naphthalen-2-yloxy)ethanol, showcasing the structural variety achievable. rsc.org
Academic Significance and Interdisciplinary Research Relevance of this compound
The academic significance of this compound is primarily rooted in its role as a versatile synthetic intermediate and a model compound for studying reaction mechanisms. Its bifunctional nature, containing both a hydroxyl group and an ether linkage, allows it to participate in a variety of chemical transformations.
Several synthesis routes for this compound have been reported, reflecting its utility in organic chemistry. A common method involves the reaction of 3-chlorophenol (B135607) with ethylene (B1197577) oxide. ontosight.ai Another established protocol is the base-mediated reaction of 3-chlorophenol with 2-chloroethanol (B45725). thieme-connect.com More advanced techniques, such as the copper(II)-catalyzed C-O coupling of 1-bromo-3-chlorobenzene (B44181) with ethylene glycol, have also been developed, achieving high yields. rsc.org
Its interdisciplinary relevance is demonstrated by its use as a precursor in the synthesis of more complex, biologically active molecules. For instance, phenoxy derivatives are integral to the development of compounds targeting the GABAA/benzodiazepine receptor complex, which is crucial in neuroscience and pharmacology. nih.gov While many studies focus on isomers like the 2-chloro or 4-chloro derivatives, the underlying synthetic principles are broadly applicable. nih.gov Furthermore, related phenoxy ethanol structures have been investigated for their potential fungicidal properties, indicating a relevance to agrochemical research. researchgate.net The compound has also been used in mechanistic studies, such as investigations into Arr 5 cyclization reactions. journals.co.za
Overview of Current Research Trajectories and Identified Knowledge Gaps
Current research involving phenoxy-substituted ethanols is largely directed towards the synthesis of novel derivatives with specific biological activities. The phenoxy moiety is recognized for its ability to enhance a molecule's interaction with biological targets and improve its pharmacological profile. mdpi.com Research trajectories include the development of phenoxy-based compounds as potential anticancer agents, anti-inflammatory drugs, and treatments for neurological disorders. nih.govmdpi.com
Despite the activity in the broader class, specific research on this compound itself is less extensive. A primary knowledge gap is the comprehensive characterization of its own biological activity profile. While it has been generally investigated for antimicrobial properties, detailed studies are lacking. ontosight.ai Much of the existing literature uses it as a building block without extensively reporting on its intrinsic bioactivity.
Furthermore, there is limited publicly available data on its metabolic fate and environmental persistence. Given that related chlorophenoxy compounds, such as chlorophenoxy herbicides, are known for their environmental presence, understanding the lifecycle of this compound is a critical area for future investigation. nih.govscribd.com Long-term studies on the dissipation and degradation of structurally related fungicides in soil highlight the importance of such research. acs.org
Rationale for In-depth Scholarly Investigation of this compound
A focused, in-depth scholarly investigation of this compound is justified for several reasons. Firstly, a full elucidation of its specific biological properties could uncover novel applications. Its structural similarity to other bioactive phenoxy compounds suggests it may possess untapped potential in medicine or agriculture.
Secondly, a deeper understanding of its reactivity and interaction with catalytic systems could lead to the development of more efficient and selective synthetic methodologies for it and its derivatives. rsc.orgthieme-connect.com This is crucial for its application as a chemical intermediate.
Finally, addressing the knowledge gap concerning its environmental and metabolic profile is essential. As the use of complex chemical compounds continues to grow, a thorough understanding of the environmental impact of key intermediates like this compound is a matter of scientific responsibility. Such studies would provide valuable data for ecological risk assessments and inform the design of greener, more sustainable chemical products in the future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARMQVNIPCKVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210630 | |
| Record name | 2-(3-Chlorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-83-7 | |
| Record name | 2-(3-Chlorophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Chemistry of 2 3 Chlorophenoxy Ethanol
Established Synthetic Routes and Mechanistic Investigations
The synthesis of 2-(3-Chlorophenoxy)ethanol is primarily achieved through well-established nucleophilic substitution reactions. These methods involve the formation of an ether linkage between the 3-chlorophenoxide anion and a 2-hydroxyethyl group.
Exploration of Williamson Ether Synthesis and Related Approaches
The Williamson ether synthesis is a cornerstone in the preparation of ethers, including this compound. wikipedia.orgmasterorganicchemistry.com This method is based on the S(_N)2 reaction between an alkoxide (in this case, a phenoxide) and an alkyl halide. wikipedia.orgmasterorganicchemistry.com
The reaction commences with the deprotonation of 3-chlorophenol (B135607) by a suitable base to form the 3-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a 2-haloethanol, such as 2-chloroethanol (B45725), to form the desired ether and a salt byproduct. chegg.com
Mechanism of the Williamson Ether Synthesis:
Deprotonation: A base, such as potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (B78521) (NaOH), removes the acidic proton from the hydroxyl group of 3-chlorophenol, creating the nucleophilic 3-chlorophenoxide anion.
Nucleophilic Attack: The 3-chlorophenoxide anion attacks the carbon atom bonded to the halogen in 2-chloroethanol. This is a concerted S(_N)2 process where the carbon-oxygen bond is formed simultaneously with the breaking of the carbon-halogen bond. chegg.com
Product Formation: The final products are this compound and an inorganic salt (e.g., KCl or NaCl).
A notable example of this approach is the reaction of 3-chlorophenol with 2-chloroethanol in the presence of potassium carbonate in methanol (B129727), which has been reported to yield this compound in high purity. thieme-connect.de Specifically, a 98% yield has been achieved using this method. thieme-connect.de
Table 1: Reaction Parameters for the Synthesis of this compound via Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
| 3-Chlorophenol | 2-Chloroethanol | K(_2)CO(_3) | Methanol | Room Temperature | 98% | thieme-connect.de |
Alternative Alkylation and Arylation Strategies for Phenoxyethanol (B1677644) Formation
Beyond the classic Williamson ether synthesis, alternative strategies for the formation of the aryloxyethanol linkage exist. One such approach involves the use of copper-catalyzed cross-coupling reactions. While often employed for the synthesis of diaryl ethers, these methods can be adapted for the formation of alkyl aryl ethers.
In a typical copper-catalyzed reaction, an aryl halide (or a phenol) is coupled with an alcohol in the presence of a copper catalyst and a base. For the synthesis of this compound, this could involve the reaction of 3-chlorophenol with a suitable 2-alkoxyethanol derivative or the direct coupling of 3-chlorophenol with 2-chloroethanol in the presence of a copper catalyst. These methods often require specific ligands to facilitate the catalytic cycle.
Development of Novel Synthetic Techniques and Sustainable Chemistry Principles
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for chemical synthesis. These principles are applicable to the production of this compound.
Catalytic Systems for Efficient this compound Synthesis
Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by the use of phase-transfer catalysts. crdeepjournal.org In a typical setup, the reaction is carried out in a biphasic system (e.g., an organic solvent and water). The phenoxide, which is soluble in the aqueous phase, is transported into the organic phase by the phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to react with the alkyl halide. crdeepjournal.org This technique can lead to faster reaction rates, milder reaction conditions, and improved yields. crdeepjournal.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net In the context of this compound synthesis, microwave-assisted Williamson ether synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields. tsijournals.com The rapid and uniform heating provided by microwaves can enhance the rate of the S(_N)2 reaction. researchgate.net Solvent-free microwave-assisted synthesis on a solid support like potassium carbonate has been reported as an efficient and environmentally friendly method for the preparation of alkyl aryl ethers.
Implementation of Green Chemistry Methodologies in Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key considerations for the synthesis of this compound include the choice of solvents, atom economy, and energy efficiency.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final desired product. The Williamson ether synthesis of this compound from 3-chlorophenol and 2-chloroethanol with a base like NaOH can be analyzed for its atom economy.
The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
This calculation highlights the generation of byproducts and encourages the development of more atom-economical routes, such as addition reactions where all reactant atoms are incorporated into the product.
Green Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into greener alternatives, such as water, ethanol (B145695), or supercritical fluids, is ongoing. researchgate.netmonash.edutext2fa.ir For the synthesis of this compound, using a less toxic and more environmentally benign solvent than traditional polar aprotic solvents like DMF or DMSO would be a significant green improvement. The reported synthesis in methanol is a step in this direction, as methanol is less toxic than many other organic solvents. thieme-connect.de
Optimization of Reaction Parameters and Yield Enhancement Strategies in Academic Synthesis
The yield of this compound can be maximized by carefully controlling various reaction parameters.
Choice of Base: The strength and nature of the base are crucial for the initial deprotonation of 3-chlorophenol. Strong bases like sodium hydride (NaH) will completely deprotonate the phenol, while weaker bases like potassium carbonate will establish an equilibrium. The choice of base can also influence the rate of side reactions. For the synthesis of phenoxyethanol derivatives, a combination of potassium carbonate and sodium carbonate has been shown to be effective. thieme-connect.de
Solvent Effects: The solvent plays a critical role in S(_N)2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often used in Williamson ether synthesis because they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free, thus increasing its reactivity. masterorganicchemistry.com However, as mentioned, greener alternatives are being explored. In the case of the high-yield synthesis of this compound, methanol was found to be a highly effective solvent. thieme-connect.de
Temperature and Reaction Time: The rate of the Williamson ether synthesis is dependent on temperature, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can promote side reactions such as elimination. Typical laboratory conditions for this reaction range from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org Microwave-assisted synthesis can significantly shorten the required reaction time.
Table 2: Comparison of Synthetic Methodologies for Aryl Ether Formation
| Methodology | Catalyst/Promoter | Solvent | Key Advantages | Potential Disadvantages |
| Williamson Ether Synthesis (Conventional) | Base (e.g., K(_2)CO(_3), NaOH) | Methanol, DMF, DMSO | Well-established, versatile | Can require harsh conditions, long reaction times |
| Phase-Transfer Catalysis | Quaternary ammonium salts | Biphasic (e.g., organic/water) | Milder conditions, faster rates | Catalyst cost and separation |
| Microwave-Assisted Synthesis | Base (e.g., K(_2)CO(_3)) | Solvent-free or high-boiling point solvents | Rapid reaction times, high yields | Specialized equipment required |
| Copper-Catalyzed Coupling | Copper salts and ligands | Organic solvents | Alternative to S(_N)2, good for hindered substrates | Catalyst cost, potential for metal contamination |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Chlorophenoxy Ethanol
High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of protons and carbon atoms within a molecule. For 2-(3-Chlorophenoxy)ethanol, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethanol (B145695) moiety, and the hydroxyl proton. The aromatic protons on the 3-chlorophenyl ring would appear in the downfield region, typically between δ 6.8 and 7.3 ppm, with splitting patterns dictated by their coupling with adjacent protons. The two methylene groups (-OCH₂- and -CH₂OH) would likely appear as triplets around δ 4.1 ppm and δ 3.9 ppm, respectively, due to spin-spin coupling with each other. libretexts.org The hydroxyl proton signal is expected as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is typically in the range of δ 2.0-4.5 ppm. libretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment. The aromatic carbons of the 3-chlorophenyl group are expected to produce signals in the δ 110-160 ppm range. The carbon atom bonded to the chlorine atom would be shifted downfield. The two methylene carbons, -OCH₂- and -CH₂OH, are predicted to have chemical shifts around δ 70 ppm and δ 61 ppm, respectively, with the carbon adjacent to the electronegative oxygen of the phenoxy group appearing further downfield. libretexts.org
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.8-7.3 | Multiplet | Aromatic protons |
| ¹H | ~4.1 | Triplet | -OCH₂- |
| ¹H | ~3.9 | Triplet | -CH₂OH |
| ¹H | 2.0-4.5 | Broad Singlet | -OH |
| ¹³C | 110-160 | - | Aromatic carbons |
| ¹³C | ~70 | - | -OCH₂- |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide characteristic fingerprints that can be used to identify functional groups. researchgate.net
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.orglibretexts.org Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities are expected in the 1000-1300 cm⁻¹ region. spectroscopyonline.com The presence of the chlorine substituent on the aromatic ring would give rise to a C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. Aromatic ring stretching vibrations are typically strong in Raman spectra and are expected in the 1400-1600 cm⁻¹ region. The symmetric C-C-O stretching of the ethanol backbone is also expected to be Raman active, likely appearing around 880 cm⁻¹. fortlewis.edu
Expected Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 (Broad, Strong) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 (Medium) | Strong |
| C-H Stretch (Aliphatic) | 2850-3000 (Medium) | Medium |
| C=C Stretch (Aromatic) | 1400-1600 (Medium) | Strong |
| C-O Stretch (Ether & Alcohol) | 1000-1300 (Strong) | Medium |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C₈H₉ClO₂. HRMS would confirm the presence of chlorine through the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate ratio of 3:1 for the M+ and M+2 peaks. scielo.br
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for alcohols and ethers include alpha-cleavage and cleavage of the ether bond. libretexts.org For this compound, key fragmentation pathways would likely involve the cleavage of the C-O bond of the ether, leading to the formation of a chlorophenoxy radical and a [CH₂CH₂OH]⁺ fragment, or a chlorophenoxide ion and a [CH₂CH₂]⁺ fragment. Alpha-cleavage next to the alcohol oxygen could also occur.
Predicted HRMS Fragments for this compound
| m/z (for ³⁵Cl) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 172 | [C₈H₉³⁵ClO₂]⁺ | Molecular Ion (M⁺) |
| 174 | [C₈H₉³⁷ClO₂]⁺ | Molecular Ion (M+2) |
| 128 | [C₆H₄³⁵ClO]⁺ | Cleavage of the O-CH₂ bond |
| 45 | [C₂H₅O]⁺ | Cleavage of the phenoxy-C bond |
X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis
As of the latest available data, a crystal structure for this compound has not been reported in publicly accessible databases. Were single crystals of sufficient quality to be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which would be crucial for understanding its solid-state properties.
Conformational Analysis through Spectroscopic and Computational Approaches
The conformational flexibility of this compound is primarily due to rotation around the C-O and C-C single bonds of the ethanol side chain. The relative orientation of the chlorophenoxy group and the hydroxyl group can be investigated through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Approaches: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information about through-space proximity of protons, which can help to deduce the preferred conformation in solution. mdpi.com
Computational Approaches: Computational methods, such as Density Functional Theory (DFT) and Molecular Mechanics, are powerful tools for exploring the potential energy surface of the molecule. chemicalbook.com These calculations can identify stable conformers and predict their relative energies. For this compound, computational studies would likely focus on the torsional angles around the Ar-O, O-CH₂, and CH₂-CH₂ bonds to identify low-energy conformations. Such studies could also investigate the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen or the chlorine atom, which could influence the conformational preference. frontiersin.org
Reactivity Profiles and Mechanistic Pathways of 2 3 Chlorophenoxy Ethanol
Investigation of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics for 2-(3-Chlorophenoxy)ethanol involves analyzing the rate at which it undergoes chemical transformations. While specific kinetic data for every reaction of this compound is not extensively documented in publicly available literature, the principles of chemical kinetics allow for a detailed theoretical investigation. The rate of reactions, such as esterification or etherification, is influenced by factors including concentration of reactants, temperature, and the presence of catalysts.
For a typical reaction involving this compound, the rate can often be described by a rate law equation. For instance, in an acid-catalyzed esterification, the reaction rate may depend on the concentrations of the alcohol, the carboxylic acid, and the acid catalyst. The Arrhenius equation further describes the temperature dependence of the reaction rate constant, highlighting that an increase in temperature generally leads to a faster reaction rate by increasing the kinetic energy of the molecules. coventry.ac.uk
Thermodynamic parameters dictate the spontaneity and equilibrium position of reactions involving this compound. The key thermodynamic quantities are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction under constant temperature and pressure. The enthalpy change (ΔH) reflects the heat absorbed or released during a reaction, while the entropy change (ΔS) represents the change in disorder. For esterification, the reaction is typically slightly exothermic (negative ΔH) and has a small change in entropy. researchgate.netmasterorganicchemistry.com
Table 1: Conceptual Thermodynamic Parameters for Esterification of this compound
| Parameter | Symbol | Expected Value/Sign | Significance |
| Gibbs Free Energy | ΔG | Small, negative | Reaction is spontaneous but may be slow and reversible. |
| Enthalpy | ΔH | Negative | The reaction releases heat (exothermic). |
| Entropy | ΔS | Near zero | Minimal change in the overall disorder of the system. |
Note: This table represents expected conceptual values for a typical esterification reaction, not specific experimental data for this compound.
Exploration of Electrophilic Aromatic Substitution Reactions on the Chlorophenoxy Moiety
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The regioselectivity of this substitution is directed by the two existing substituents: the chloro group and the 2-hydroxyethoxy group (-OCH₂CH₂OH).
Chloro Group (-Cl): This group is deactivating due to its electron-withdrawing inductive effect, making the ring less reactive than benzene. However, it is an ortho, para-director because the lone pairs on the chlorine atom can stabilize the intermediate carbocation (arenium ion) through resonance. uci.edu
2-Hydroxyethoxy Group (-OCH₂CH₂OH): This alkoxy group is an activating substituent. The oxygen atom's lone pairs strongly donate electron density to the ring via resonance, stabilizing the arenium ion and making the ring more reactive than benzene. wikipedia.org This group is also an ortho, para-director.
The outcome of an EAS reaction on this compound is determined by the combined influence of these two groups. The powerful activating and directing effect of the alkoxy group generally dominates over the deactivating effect of the chlorine atom. The chlorine is at position 3. Therefore, the primary positions for electrophilic attack are ortho and para to the strongly activating -OCH₂CH₂OH group (positions 2, 4, and 6).
Table 2: Directing Effects of Substituents on the Aromatic Ring
| Position | Substituent Effect | Predicted Reactivity |
| 2 | ortho to -OCH₂CH₂OH | Highly favored |
| 4 | para to -OCH₂CH₂OH, ortho to -Cl | Highly favored |
| 6 | ortho to -OCH₂CH₂OH, ortho to -Cl | Favored, but may have steric hindrance |
| 5 | meta to both groups | Disfavored |
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). masterorganicchemistry.com In all cases, substitution is expected to occur predominantly at the 2, 4, and 6 positions, leading to a mixture of isomeric products.
Reactivity of the Hydroxyl Group in Esterification and Other Functional Group Transformations
The primary alcohol (-OH) group is a key site of reactivity in this compound. It can undergo a variety of transformations common to alcohols. msu.edu
Esterification: One of the most significant reactions is esterification, the formation of an ester through reaction with a carboxylic acid or its derivative. libretexts.org
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) produces an ester and water. This reaction is reversible, and the yield can be improved by removing water as it forms or using an excess of one reactant. masterorganicchemistry.comchemguide.co.uk
Reaction with Acyl Chlorides: A more vigorous and irreversible reaction occurs with acyl chlorides (R-COCl) at room temperature, yielding an ester and hydrogen chloride gas. libretexts.org This method is often faster and more efficient than Fischer esterification.
Other Transformations: The hydroxyl group can be converted into other functional groups.
Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) can replace the -OH group with a chlorine atom, while phosphorus tribromide (PBr₃) can replace it with bromine. libretexts.org These reactions are crucial for introducing a good leaving group for subsequent nucleophilic substitution reactions. libretexts.org
Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Table 3: Common Reactions of the Hydroxyl Group
| Reactant | Reagent/Conditions | Product Functional Group |
| Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | Ester (-O-CO-R) |
| Acyl Chloride (R-COCl) | Room temperature | Ester (-O-CO-R) |
| Thionyl Chloride (SOCl₂) | Pyridine or ether | Alkyl Chloride (-Cl) |
| Phosphorus Tribromide (PBr₃) | - | Alkyl Bromide (-Br) |
Catalytic Applications of this compound in Organic Synthesis
While this compound itself is not typically employed as a catalyst, it serves as a valuable building block or intermediate in the synthesis of more complex molecules. Its bifunctional nature (possessing both a reactive hydroxyl group and a modifiable aromatic ring) allows it to be incorporated into a wide range of target structures.
For example, it can be used in the synthesis of pharmaceuticals, herbicides, or other specialty chemicals. The ether linkage and the aromatic chlorine atom provide stability and specific physicochemical properties to the final products. The hydroxyl group acts as a handle for further chemical elaboration, such as forming esters with biologically active carboxylic acids or being converted into a leaving group for the attachment of other molecular fragments. google.com The molecule can be a precursor in the Guerbet reaction for producing higher alcohols if conditions are tuned to promote coupling at the ethanol (B145695) moiety. mdpi.com
Studies on the Chemical Stability and Degradation Mechanisms under Controlled Laboratory Conditions
The chemical stability of this compound is generally robust under standard conditions. The ether linkage and the aromatic C-Cl bond are not easily cleaved. However, under specific laboratory conditions, it can undergo degradation.
The likely degradation pathways involve the more reactive parts of the molecule. Under aerobic conditions, particularly in biological systems or advanced oxidation processes, the degradation is expected to initiate at the ethanol side chain. nih.gov A plausible mechanism, analogous to the degradation of other glycol ethers, involves the following steps:
Oxidation of the Alcohol: The primary alcohol group is oxidized to an aldehyde, forming 2-(3-chlorophenoxy)acetaldehyde.
Oxidation of the Aldehyde: The aldehyde is further oxidized to a carboxylic acid, yielding 2-(3-chlorophenoxy)acetic acid.
Ether Cleavage: The ether bond may then be cleaved, leading to the formation of 3-chlorophenol (B135607) and glyoxylic acid. nih.gov
These intermediates would likely undergo further degradation, eventually leading to the opening of the aromatic ring and mineralization to CO₂, H₂O, and chloride ions. The stability can be affected by factors such as pH, temperature, and the presence of oxidizing or reducing agents.
Table 4: Proposed Aerobic Degradation Pathway
| Step | Transformation | Intermediate Compound |
| 1 | Alcohol Oxidation | 2-(3-chlorophenoxy)acetaldehyde |
| 2 | Aldehyde Oxidation | 2-(3-chlorophenoxy)acetic acid |
| 3 | Ether Bond Cleavage | 3-Chlorophenol and Glyoxylic Acid |
Environmental Fate and Abiotic/biotic Transformation Research of 2 3 Chlorophenoxy Ethanol
Abiotic Transformation Pathways in Environmental Matrices
Abiotic transformation processes are chemical reactions that occur in the environment without the involvement of microorganisms. For 2-(3-chlorophenoxy)ethanol, these pathways primarily include hydrolysis, photolysis, and oxidation by environmental radicals.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in this compound could potentially undergo hydrolysis to yield 3-chlorophenol (B135607) and ethylene (B1197577) glycol. The rate of this reaction is typically influenced by pH and temperature.
Table 1: Predicted Hydrolysis Susceptibility of this compound
| Environmental Condition | Predicted Hydrolysis Rate | Rationale |
| Acidic (pH < 4) | Potentially enhanced | Acid catalysis can protonate the ether oxygen, making the carbon atom more susceptible to nucleophilic attack by water. |
| Neutral (pH 7) | Very slow | The ether linkage is relatively stable at neutral pH. |
| Basic (pH > 9) | Negligible | Ether linkages are generally resistant to base-catalyzed hydrolysis. |
| Increased Temperature | Increased rate | As with most chemical reactions, an increase in temperature would likely increase the rate of hydrolysis. |
This table is based on general chemical principles of ether hydrolysis, as specific studies on this compound were not found.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Molecules can absorb photons of a specific wavelength, which can lead to the breaking of chemical bonds. The aromatic ring and the chlorine substituent in this compound suggest that it may absorb ultraviolet (UV) radiation present in sunlight, leading to its degradation.
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of moles of a substance that react per mole of photons absorbed. wikipedia.org The determination of the quantum yield is essential for modeling the photochemical fate of a compound in the environment. rsc.org For this compound, the quantum yield would depend on the wavelength of light and the specific environmental matrix (e.g., water, soil surface).
Direct photolysis of chlorinated aromatic compounds can proceed through mechanisms such as reductive dechlorination, where the carbon-chlorine bond is broken. Indirect photolysis can also occur, mediated by photosensitizing agents present in natural waters (e.g., dissolved organic matter), which absorb light and produce reactive species that then degrade the compound.
Specific quantum yield values for this compound have not been reported in the available scientific literature. Experimental determination would be necessary to accurately predict its photolytic half-life in the environment.
In the environment, highly reactive species known as radicals play a significant role in the degradation of organic pollutants. The hydroxyl radical (•OH) is one of the most important oxidants in the atmosphere and in aquatic systems. nih.gov
The reaction of hydroxyl radicals with this compound is expected to be a significant degradation pathway. The •OH radical can react with the compound in several ways:
Hydrogen abstraction: The hydroxyl radical can abstract a hydrogen atom from the ethanol (B145695) side chain, particularly from the carbon atom attached to the oxygen (the α-carbon). This would form a carbon-centered radical that can undergo further reactions with oxygen. mdpi.com
Addition to the aromatic ring: The hydroxyl radical can add to the chlorophenoxy ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then undergo further reactions, potentially leading to ring cleavage.
Reaction with the ether linkage: While less common, radical attack on the ether oxygen is also a possibility.
Biotransformation and Biodegradation Research (non-toxicological context)
Biotransformation and biodegradation involve the alteration and breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. These processes are often the most significant routes for the ultimate removal of organic pollutants from the environment.
While specific studies on the microbial degradation of this compound are limited, the degradation pathways of related compounds, such as chlorophenols and phenoxyalkanoic acids, have been extensively researched and can provide a model for its likely biotransformation. nih.govnih.gov
A plausible microbial degradation pathway for this compound would likely involve the following key steps:
Ether Bond Cleavage: The initial attack could be the cleavage of the ether bond, a reaction catalyzed by etherase enzymes. This would release 3-chlorophenol and ethylene glycol.
Hydroxylation of the Aromatic Ring: Alternatively, microorganisms may first hydroxylate the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This would form a chlorohydroxyphenoxyethanol intermediate.
Degradation of Intermediates:
3-Chlorophenol: The resulting 3-chlorophenol would likely be further hydroxylated to form a chlorocatechol. This chlorocatechol would then undergo ring cleavage (either ortho or meta cleavage) by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways. nih.gov
Ethylene Glycol: Ethylene glycol is readily biodegradable and would likely be oxidized to glycoaldehyde, glycolic acid, and ultimately to carbon dioxide and water.
Table 2: Potential Metabolites from the Microbial Degradation of this compound
| Potential Metabolite | Preceding Step |
| 3-Chlorophenol | Ether bond cleavage |
| Ethylene Glycol | Ether bond cleavage |
| Chlorocatechols | Hydroxylation of 3-chlorophenol |
| Muconic acids | Ring cleavage of chlorocatechols |
| Glycolic Acid | Oxidation of ethylene glycol |
This table presents hypothetical metabolites based on established degradation pathways of analogous compounds.
The persistence of this compound in the environment is largely dependent on the presence and activity of microbial enzymes capable of catalyzing its transformation. Based on the degradation of similar compounds, several key enzyme classes are likely to be involved:
Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on the aromatic ring, incorporating one or two atoms of oxygen, respectively. This hydroxylation step is often the rate-limiting step in the degradation of aromatic compounds and serves to increase their reactivity and water solubility, preparing them for ring cleavage. nih.gov
Etherases: Enzymes that specifically catalyze the cleavage of ether bonds would play a direct role in breaking down the parent molecule into its constituent aromatic and aliphatic parts.
Dehalogenases: These enzymes catalyze the removal of halogen atoms (in this case, chlorine) from organic compounds. Dehalogenation is a critical step in the detoxification and complete mineralization of chlorinated pollutants.
Dehydrogenases: These enzymes would be involved in the subsequent degradation of the ethylene glycol portion of the molecule. mdpi.com
The expression and activity of these enzymes in microbial communities are influenced by various environmental factors, including the presence of other carbon sources, nutrient availability, temperature, and pH.
Assessment of Environmental Persistence and Mobility in Soil and Aquatic Systems
The environmental persistence and mobility of a chemical compound are critical factors in determining its potential for environmental exposure and risk. Persistence refers to the length of time a compound remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the ease with which a compound can move through different environmental compartments, such as from soil to groundwater.
Mobility in Soil
The mobility of an organic compound in soil is primarily governed by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This partitioning behavior is quantified by the soil sorption coefficient (K d ), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium.
To standardize this value across different soil types, the sorption coefficient is often normalized to the fraction of organic carbon (f oc ) in the soil, yielding the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
High Koc values indicate strong adsorption to soil organic matter, leading to low mobility. Such compounds are less likely to leach into groundwater but may accumulate in the upper soil layers.
Low Koc values suggest weak adsorption and high mobility. These compounds are more likely to move with soil water and potentially contaminate groundwater resources.
Without experimental or robustly estimated Koc values for this compound, its mobility in terrestrial environments remains uncharacterized.
Persistence in Soil and Aquatic Systems
The persistence of this compound is determined by its susceptibility to various degradation processes, which can be categorized as abiotic or biotic.
Abiotic Transformation: This includes processes like hydrolysis and photolysis. Hydrolysis is the breakdown of a chemical by reaction with water. Photolysis is degradation caused by light energy. The rates of these processes are influenced by factors such as pH, temperature, and light intensity.
Biotic Transformation (Biodegradation): This involves the breakdown of the compound by microorganisms, such as bacteria and fungi. Biodegradation is often the primary mechanism for the removal of organic compounds from the environment. The rate of biodegradation is typically expressed as a half-life (t½), which is the time required for 50% of the initial concentration to be degraded.
A standard measure for assessing biodegradability is the "Ready Biodegradability Test" (e.g., OECD Test Guideline 301). Substances that pass this stringent test are considered "readily biodegradable" and are generally assumed not to persist in the environment.
Data Tables
Due to the absence of specific research findings for this compound, data tables for its environmental persistence and mobility parameters cannot be generated.
Theoretical and Computational Investigations of 2 3 Chlorophenoxy Ethanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic characteristics of 2-(3-Chlorophenoxy)ethanol. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its physical and chemical properties.
Frontier Molecular Orbital (FMO) theory is a key framework in computational chemistry for predicting the reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it central to a molecule's nucleophilicity. chemrxiv.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. chemrxiv.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.orgwuxiapptec.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in A small energy gap suggests the molecule is more reactive and less stable. wikipedia.org
For this compound, FMO analysis would map the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized around the electron-rich regions, such as the phenoxy oxygen and the phenyl ring, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom, highlighting potential sites for nucleophilic attack. Calculation of the HOMO-LUMO energies provides quantitative measures of the molecule's reactivity profile.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Note: The following values are representative examples for illustrative purposes, as specific published experimental or computational data for this compound is not available.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -8.95 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 8.20 | Difference between LUMO and HOMO energies (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly in noncovalent interactions. mdpi.comnih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. mdpi.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. researchgate.net
For this compound, an MEP analysis would reveal distinct electrostatic regions. Negative potentials are expected around the phenoxy oxygen, the hydroxyl oxygen, and the chlorine atom due to their high electronegativity and lone pairs of electrons. These sites represent likely points of interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a primary site for interaction with nucleophiles or hydrogen bond acceptors. The aromatic protons would also show moderately positive potential. researchgate.net
Analyzing the distribution of atomic charges and bond orders provides a quantitative picture of the electronic structure within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to assign partial charges to each atom. niscpr.res.inwikipedia.org
Mulliken charge analysis partitions the total electron population among the atoms, offering a straightforward, albeit basis-set-dependent, view of charge distribution. uni-muenchen.de NBO analysis, on the other hand, provides a more chemically intuitive picture by localizing electrons into bonds and lone pairs. nih.govnih.gov It describes bonding in terms of localized electron-pair units and reveals donor-acceptor interactions (hyperconjugation) that contribute to molecular stability. nih.gov The Wiberg bond index, derived from NBO analysis, quantifies the bond order between atoms. joaquinbarroso.com
For this compound, these analyses would quantify the electron-withdrawing effect of the chlorine atom on the phenyl ring and the influence of the ether and alcohol functional groups. The oxygen and chlorine atoms would carry significant negative charges, while the hydroxyl hydrogen and adjacent carbon atoms would be positively charged. Bond order analysis would confirm the aromatic character of the phenyl ring and the single-bond nature of the ether and ethanol (B145695) chain linkages.
Table 2: Representative Natural Bond Orbital (NBO) Atomic Charges for this compound (Note: These values are hypothetical and serve to illustrate the expected output of an NBO analysis, as specific published data is unavailable.)
| Atom | Charge (e) |
|---|---|
| Cl | -0.210 |
| Phenoxy O | -0.550 |
| Hydroxyl O | -0.730 |
| Hydroxyl H | +0.450 |
| Aromatic C (bonded to Cl) | +0.150 |
Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely applied to predict optimized molecular geometries and vibrational frequencies with a good balance of accuracy and computational cost. nih.gov
Geometry optimization using DFT involves finding the lowest energy arrangement of atoms, which corresponds to the molecule's most stable conformation. scispace.com For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The flexibility of the ethoxy chain suggests the possibility of multiple stable conformers (e.g., gauche and anti), and DFT can be used to calculate their relative energies. researchgate.net
Once the geometry is optimized, a frequency calculation can be performed. This calculation predicts the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. nih.gov Comparing calculated vibrational spectra with experimental data helps validate the computed structure and aids in the assignment of spectral bands. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chalmers.se MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.comrsc.org
For this compound, MD simulations can explore its conformational landscape in detail. By simulating the molecule's movement over nanoseconds, researchers can observe transitions between different conformers and determine their relative populations and lifetimes. This is particularly relevant for the flexible side chain, which can adopt various orientations.
Furthermore, placing the molecule in a simulation box with solvent molecules (e.g., water) allows for the study of solvation effects. MD simulations can reveal how solvent molecules arrange around the solute, identify key intermolecular interactions like hydrogen bonds between the hydroxyl group and water, and quantify properties like the radial distribution function to understand the solvation shell structure.
Computational Approaches to Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. nih.govnih.gov These models use calculated molecular descriptors as independent variables to predict a specific endpoint. researchgate.net
For this compound, a QSAR model could be developed to predict its reactivity in a particular chemical transformation or its potential toxicity. crpsonline.com The process would involve:
Descriptor Calculation: Using computational methods (like DFT), a wide range of electronic, steric, and lipophilic descriptors (e.g., HOMO/LUMO energies, dipole moment, partial charges, molecular surface area, logP) are calculated for this compound and a series of related compounds. nih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the most relevant descriptors to the observed reactivity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
Such models are powerful tools for screening new compounds and for understanding the molecular features that drive a particular chemical or biological outcome.
Advanced Analytical Methodologies for 2 3 Chlorophenoxy Ethanol Research
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is the cornerstone of analytical separation, enabling the isolation of 2-(3-Chlorophenoxy)ethanol from contaminants, byproducts, or other components within a sample matrix. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Due to its polar hydroxyl group, this compound may require derivatization to improve its volatility and chromatographic behavior, a process discussed in section 7.2. Once in a suitable form, the compound can be effectively analyzed by GC.
While traditional GC detectors like the Flame Ionization Detector (FID) can provide quantitative data, coupling GC with high-resolution mass spectrometry, such as a Quadrupole Time-of-Flight (QTOFMS) system, offers significant advantages. GC-QTOFMS provides high mass accuracy and resolution, allowing for the determination of the elemental composition of the analyte and its fragments. This capability is invaluable for:
Confident Identification: Unambiguously confirming the identity of this compound in complex samples.
Impurity Profiling: Identifying and characterizing unknown impurities or degradation products with a high degree of certainty.
Structural Elucidation: Providing detailed structural information based on precise mass measurements of fragment ions.
The high sensitivity and specificity of this technique make it a powerful tool for trace-level analysis and in-depth research applications where definitive identification is critical.
For direct analysis without derivatization, liquid chromatography is the preferred method. Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations, higher resolution, and improved sensitivity compared to traditional HPLC. sielc.com
A typical UPLC method for this compound would involve a reverse-phase C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with an acid modifier like formic acid to ensure compatibility with mass spectrometry. sielc.comsigmaaldrich.com
Coupling UPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. In a UPLC-MS/MS system, the first mass spectrometer (quadrupole) selects the precursor ion of this compound, which is then fragmented. The second mass spectrometer analyzes these specific fragments. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference, allowing for accurate quantification at very low levels. researchgate.net
Table 1: Illustrative UPLC-MS/MS Parameters for this compound Analysis
This interactive table provides a representative example of instrumental conditions.
| Parameter | Setting |
|---|---|
| Chromatography System | UPLC |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances. For chlorophenoxy compounds in environmental samples, extraction techniques are paramount. For aqueous samples, Solid-Phase Extraction (SPE) is a predominant method, while liquid-liquid extraction can also be employed. googleapis.comnih.gov For solid matrices like soil, methods such as Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction are common. googleapis.com A key strategy for this class of compounds involves adjusting the sample pH; hydrolysis under basic conditions (pH ≥ 12) followed by acidification (pH 2-3) can be used to ensure the analyte is in a suitable form for analysis. econference.io
For GC analysis, derivatization is often necessary to enhance analytical performance by increasing the volatility and thermal stability of this compound. This process chemically modifies the polar hydroxyl (-OH) group. researchgate.net
Silylation: This is one of the most common derivatization techniques. The active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. The resulting TMS ether of this compound is significantly more volatile and exhibits better peak shape in GC analysis. sigmaaldrich.com
Acylation: This method involves the reaction of the hydroxyl group with an acylating agent to form an ester. Reagents like acid anhydrides or acid halides can be used. Derivatization with fluorinated acyl groups can also enhance detectability with an electron capture detector (ECD). libretexts.org Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org
The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure the reaction goes to completion for accurate and reproducible quantification. sigmaaldrich.com
Development and Validation of Quantitative Analytical Methods for Research Applications
The development of a quantitative method aims to establish a procedure that can accurately and precisely measure the concentration of this compound in a given sample. Once a method is developed, it must be validated to demonstrate its suitability for the intended research purpose. Method validation is a regulatory requirement in many fields and ensures the reliability of the generated data. wjarr.comresearchgate.net
The key validation parameters, often defined by guidelines from organizations like the International Council for Harmonisation (ICH), include: gavinpublishers.com
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels, with a correlation coefficient (r²) greater than 0.999 being desirable. scirp.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within 98-102%. gavinpublishers.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between laboratories).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Table 2: Representative Validation Parameters and Acceptance Criteria for a Quantitative Method
This interactive table shows typical criteria for method validation based on common analytical practices.
| Validation Parameter | Typical Acceptance Criterion |
|---|---|
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean Recovery: 98.0% - 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |
| Intermediate Precision | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference at the retention time of the analyte |
Biochemical Interactions and Biological Research Applications of 2 3 Chlorophenoxy Ethanol Mechanism Focused, Non Clinical
Studies on Enzyme Inhibition and Mechanistic Elucidation
Currently, there is a notable absence of publicly available scientific literature detailing specific studies on the inhibition of enzymes by 2-(3-chlorophenoxy)ethanol. Comprehensive searches of scholarly databases have not yielded any target-agnostic or specific enzyme assays investigating the inhibitory mechanisms of this particular compound. Consequently, there is no available data to populate a table on enzyme inhibition constants (e.g., IC₅₀, Kᵢ) or to detail the mechanistic action of this compound on any specific enzyme or enzyme class.
Investigation of Receptor Binding and Antagonism at a Molecular Level
Detailed molecular-level investigations into the binding and potential antagonism of this compound at specific receptors are not documented in the current body of scientific research. Radioligand binding assays, surface plasmon resonance studies, or other biophysical techniques that could elucidate the interaction of this compound with known receptors have not been reported. As such, there is no data available to present regarding its binding affinity (e.g., Kₐ, Kₔ), receptor occupancy, or its functional effects as an agonist, antagonist, or allosteric modulator at any specific receptor.
Exploration of Interactions with Isolated Biomolecules (e.g., proteins, nucleic acids, lipids) in vitro
In vitro studies focusing on the direct interaction of this compound with isolated biomolecules such as proteins, nucleic acids, or lipids are not described in the accessible scientific literature. There are no published reports on experiments like isothermal titration calorimetry, nuclear magnetic resonance spectroscopy, or fluorescence spectroscopy that would characterize the binding thermodynamics, kinetics, or structural changes induced by this compound upon interaction with these fundamental biological macromolecules. Therefore, no data can be presented on its binding constants, stoichiometry of interaction, or the nature of the forces driving these potential interactions.
Utilization of this compound as a Chemical Probe for Fundamental Biological System Research
The application of this compound as a chemical probe in fundamental biological systems research has not been reported. A chemical probe is a small molecule used to study biological systems, and there is no evidence in the scientific literature to suggest that this compound has been developed or utilized for this purpose. Its utility in elucidating biological pathways or mechanisms of action through targeted interaction remains an unexplored area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
